molecular formula C30H48O3 B052847 3-Epikatonic acid CAS No. 76035-62-6

3-Epikatonic acid

Cat. No.: B052847
CAS No.: 76035-62-6
M. Wt: 456.7 g/mol
InChI Key: JZFSMVXQUWRSIW-FWXFQHTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Epikatonic acid can be synthesized through various organic synthesis methods. One common approach involves the oxidation of precursor triterpenoids under controlled conditions. The reaction typically requires specific reagents and catalysts to achieve the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Eriope latifolia and Eriope blanchetii are harvested, and the compound is isolated using solvent extraction techniques. The extracted material is then purified through chromatographic methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Epikatonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Epikatonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Epikatonic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound can inhibit the growth of certain pathogens by disrupting their cellular processes .

Comparison with Similar Compounds

3-Epikatonic acid is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

    Bryonolic acid: Another triterpenoid with similar molecular weight and structure.

    Glycyrrhetinic acid: Known for its anti-inflammatory properties.

    28-Hydroxy-3-oxoolean-12-en-29-oic acid: Shares structural similarities but differs in functional groups.

    22-Hydroxy-3-oxoolean-12-en-29-oic acid: Similar in structure but with different biological activities.

These compounds share some structural features with this compound but exhibit distinct biological and chemical properties, highlighting the uniqueness of this compound in scientific research and applications.

Properties

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFSMVXQUWRSIW-FWXFQHTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316985
Record name Epikatonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76035-62-6
Record name Epikatonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76035-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epikatonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283 - 284 °C
Record name 3-Epikatonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 3-epikatonic acid?

A: this compound has been isolated from various plant sources. Studies have identified its presence in Tripterygium wilfordii Hook.f [], Tripterygium hypoglaucum (Levl.) Levl. ex Hutch [], and Cyamopsis tetragonoloba (guar meal) [].

Q2: What is the structure of this compound, and how has it been elucidated?

A: While the exact structure of this compound is not explicitly provided in the abstracts, it's classified as an oleanane-type triterpene []. These compounds share a common pentacyclic structure. Researchers typically use a combination of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to determine the specific functional groups and their arrangement in the molecule [, ]. Comparing these data with existing literature helps confirm the identity of the isolated compound.

Q3: Have any biological activities been reported for this compound?

A: Interestingly, while this compound itself hasn't been extensively studied for biological activity, other compounds isolated alongside it, like Wilforlide A, show potent inhibitory effects on adenosine deaminase (ADA) activity in HL-60 cells []. This suggests that this compound, especially considering its presence in plants known for their medicinal properties, might possess interesting biological activities warranting further investigation.

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